molecular formula C15H22O B14204768 (2-Methylphenoxy)cyclooctane CAS No. 836601-40-2

(2-Methylphenoxy)cyclooctane

Cat. No.: B14204768
CAS No.: 836601-40-2
M. Wt: 218.33 g/mol
InChI Key: VZNLANYACCUMGA-UHFFFAOYSA-N
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Description

(2-Methylphenoxy)cyclooctane is an organic compound that features a cyclooctane ring bonded to a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenoxy)cyclooctane typically involves the reaction of 2-methylphenol with cyclooctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenoxy)cyclooctane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2-Methylphenoxy)cyclooctane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylphenoxy)cyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: A simple cycloalkane with similar ring structure but without the phenoxy group.

    2-Methylphenol: The phenolic precursor used in the synthesis of (2-Methylphenoxy)cyclooctane.

Uniqueness

This compound is unique due to the presence of both a cyclooctane ring and a phenoxy group, which imparts distinct chemical and physical properties compared to its individual components.

Properties

CAS No.

836601-40-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(2-methylphenoxy)cyclooctane

InChI

InChI=1S/C15H22O/c1-13-9-7-8-12-15(13)16-14-10-5-3-2-4-6-11-14/h7-9,12,14H,2-6,10-11H2,1H3

InChI Key

VZNLANYACCUMGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CCCCCCC2

Origin of Product

United States

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